四氟代琥珀酰氟

描述

Tetrafluorosuccinyl fluoride is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related fluoride-containing compounds and their synthesis, which can be informative for understanding the broader context of fluorinated compounds. For instance, transition-metal tetrafluoroborates are mentioned as precursors for the synthesis of various fluoride-containing coordination compounds . Additionally, tetrafluoroborate ions are used as promoters in the sol-gel synthesis of mesoporous silica, indicating their utility in materials science . The cationic rhodium(I) tetrafluoroborate is used as a catalyst for the carbofluorination of alkenes, demonstrating the reactivity of such compounds . Lastly, the electrocoagulation of tetrafluoroborate ions is studied for environmental remediation purposes .

Synthesis Analysis

The synthesis of fluoride-containing compounds can be complex and varied. The papers suggest that transition-metal tetrafluoroborates can decompose in the presence of ligands to yield a range of coordination compounds with different stoichiometries and structures, depending on the metal, ligand, and solvent system used . The sol-gel synthesis of mesoporous silica using tetrafluoroborate ions as a promoter is another example of how fluoride ions can be incorporated into materials through a controlled synthetic process . The catalytic activity of cationic rhodium(I) tetrafluoroborate in the carbofluorination of alkenes via acyl fluoride C-F bond activation is a specific example of a synthetic application of fluoride compounds .

Molecular Structure Analysis

The molecular structure of fluoride compounds can significantly influence their reactivity and properties. For example, the formation of coordination compounds with various stoichiometries such as ML4F2, M2F2(ligand)n(anion)2, and others, indicates the versatility of fluoride ions in creating complex structures . The site-selective growth of mesoporous silica facilitated by BF4- ions suggests that the molecular structure of fluoride compounds can be tailored to achieve specific material characteristics .

Chemical Reactions Analysis

Fluoride compounds are involved in a variety of chemical reactions. The cationic rhodium(I) tetrafluoroborate catalyzed carbofluorination of alkenes is a reaction that showcases the ability of fluoride compounds to form and cleave C-F bonds in a controlled manner, which is crucial for the synthesis of alkyl fluoride derivatives . The decomposition and electrocoagulation of BF4- using aluminum electrodes demonstrate the reactivity of fluoride compounds in environmental processes, where they can form complexes and be removed from aqueous solutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoride compounds are influenced by their molecular structure and the environment in which they are placed. The stability of mesoporous silica synthesized with BF4- as a promoter, both thermally and hydrothermally, highlights the impact of fluoride on the material's properties . The electrocoagulation study shows that the removal efficiency of BF4- and derived boron and fluoride ions is affected by variables such as pH, initial concentration, current density, and electrolyte type, which are all related to the physical and chemical properties of the system .

科学研究应用

非活化芳烃的放射性氟化:氟-18 是一种用于 PET 成像的放射性药物中使用的同位素,通常通过亲核芳香取代反应掺入分子中。一种涉及螺环超价碘(III)配合物的新方法能够有效地对各种非活化的功能化芳烃和杂芳烃进行放射性氟化。这种方法扩展了用于成像应用的潜在 (18)F 标记化合物的范围 (Rotstein et al., 2014)。

牙科保健中的氟化物:氟化物,特别是四氟化钛等形式,因其对牙齿侵蚀的保护作用而广泛用于牙科。研究评估了各种氟化物处理(包括四氟化钛和胺氟化物)在预防牙齿侵蚀和增强牙体硬组织再矿化方面的有效性 (Vieira et al., 2006)。

有机合成中的 C-F 键活化:氟原子的独特性质导致它们被掺入各种药物和农用化学化合物中。该领域的研究重点是开发选择性脱氟脂肪族氟化物和与芳基氟化物交叉偶联的方法 (Amii & Uneyama, 2009)。

在能量储存和转化中的应用:氟化物,如三氟化铁,在能量储存和转化(特别是在锂离子技术中)中受到关注。过渡金属氟化物通过与锂反应,有可能提高商用电池中储存的能量 (Conte & Pinna, 2014)。

环境应用:在环境工程中,氟化合物(如四氟乙烯)用于各种应用,但它们也带来挑战,例如吸入引起的急性肺损伤 (Lee et al., 2007)。

用于氟化的电化学系统:电化学系统最近的进展对有机化合物的选择性氟化做出了重大贡献,这是合成用于各行各业的有机氟化合物的合成中的一个重要方面 (Fuchigami & Inagi, 2020)。

作用机制

Target of Action

Fluoride ions often target hard tissues in the body, such as bones and teeth, where they can replace hydroxyl ions in hydroxyapatite, the mineral component of these tissues .

Mode of Action

Fluoride ions can enhance the remineralization of early stages of caries and inhibit demineralization, which would lead to dental caries . Remineralization involves the deposition of calcium phosphates from saliva to rebuild partly dissolved enamel crystallites .

Biochemical Pathways

Fluoride ions can potentially affect various biochemical pathways. For instance, they have been shown to mediate apoptosis via mitochondrial-mediated and endoplasmic reticulum stress pathways .

Pharmacokinetics

The pharmacokinetics of fluoride is mainly controlled by pH and storage in bone . Factors affecting systemic pH (in cells, tissues) can influence fluoride metabolism .

Result of Action

The primary result of fluoride action is the strengthening of tooth enamel and prevention of dental caries . Excessive fluoride can lead to dental and skeletal fluorosis, a disease that can cause mottling of the teeth and calcification of ligaments .

Action Environment

The action of fluoride can be influenced by various environmental factors. For instance, the presence of fluoride in groundwater is a widespread problem seen all over the world . The decision concerning the fluoride levels and how they are administered should be balanced between the risk of developing caries and dental fluorosis .

属性

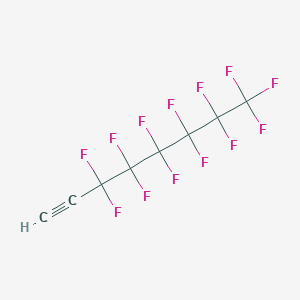

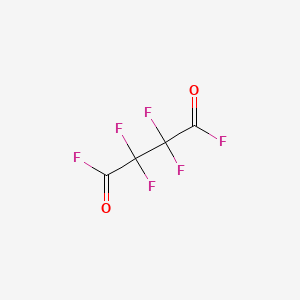

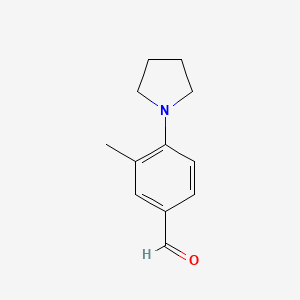

IUPAC Name |

2,2,3,3-tetrafluorobutanedioyl difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F6O2/c5-1(11)3(7,8)4(9,10)2(6)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNURRSZDMIXZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(=O)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380213 | |

| Record name | Tetrafluorosuccinyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrafluorosuccinyl fluoride | |

CAS RN |

679-13-0 | |

| Record name | Tetrafluorosuccinyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 679-13-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)

![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)

![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)

![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)

![1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1305924.png)